3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile
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Overview
Description
3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol This compound is characterized by the presence of a cyclopropylmethoxy group attached to a pyrazine ring, which also bears a carbonitrile group
Preparation Methods
The synthesis of 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with cyclopropylmethanol under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile can be compared with other pyrazine derivatives such as:
3-Methoxypyrazine-2-carbonitrile: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid:
3-(Cyclopropylmethoxy)pyrazine-2-amine: The presence of an amine group instead of a carbonitrile can significantly alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-8-9(12-4-3-11-8)13-6-7-1-2-7/h3-4,7H,1-2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYCRCKJCQWWDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CN=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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